DL-2-Methoxy-5-methylphenylalanine
Description
DL-2-Methoxy-5-methylphenylalanine is a non-proteinogenic amino acid derivative featuring a phenylalanine backbone with a methoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. This structural configuration confers unique electronic and steric properties, distinguishing it from other phenylalanine analogs. Its synthesis likely involves regioselective substitution reactions, similar to methods described for mucochloric acid glycoconjugates .
Properties
IUPAC Name |
2-amino-3-(2-methoxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-3-4-10(15-2)8(5-7)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEKUWIVFQVGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Substitution Cascades
The foundational approach to DL-2-Methoxy-5-methylphenylalanine involves sequential functionalization of aromatic precursors. A representative pathway begins with 2-nitrophenol, which undergoes O-methylation using methyl iodide in the presence of potassium carbonate, yielding 2-methoxynitrobenzene. Subsequent nitration at the meta position introduces a nitro group at C-5, leveraging the directing effects of the methoxy substituent. In a protocol analogous to the synthesis of 2-chloro-5-nitropyridine, this intermediate is reduced to the corresponding amine using hydrogen gas (0.01 MPa) over 10% Pd/C at 60–65°C, achieving >90% conversion.
The amine intermediate is then diazotized with sodium nitrite in hydrochloric acid at 0°C, followed by a Sandmeyer reaction with methyl iodide to install the C-5 methyl group. This step mirrors the diazotization of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine, albeit with methyl group incorporation. The resultant 2-methoxy-5-methylbenzaldehyde undergoes Strecker synthesis with ammonium chloride and potassium cyanide, forming the α-aminonitrile intermediate. Acidic hydrolysis (6M HCl, reflux, 12h) yields the racemic amino acid with an overall yield of 34–42%.
Table 1: Reaction Parameters for Nitration and Diazotization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, DMF, 80°C, 4h | 89 | 98.5 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 78 | 97.8 |
| Hydrogenation | H₂ (0.01 MPa), 10% Pd/C, 60°C, 1.5h | 92 | 99.1 |
| Diazotization | NaNO₂, HCl, 0°C, 30min | 85 | 96.7 |
| Sandmeyer Methylation | CH₃I, CuCN, 70°C, 3h | 68 | 95.4 |
Reductive Amination of Keto Acid Derivatives
An alternative route employs 2-methoxy-5-methylphenylpyruvic acid, synthesized via Friedel-Crafts acylation of anisole derivatives. The keto acid reacts with ammonium acetate in methanol under reductive conditions (NaBH₃CN, 25°C, 24h), directly yielding the DL-amino acid. This method circumvents racemization issues but requires stringent control over stoichiometry to minimize imine byproducts. Optimized conditions report a 56% isolated yield with 98.2% purity, though scalability is limited by the cost of boron-based reductants.
Catalytic Asymmetric Synthesis and Racemization
Enzymatic Resolution Techniques
While this compound is inherently racemic, enantioselective synthesis using lipases or transaminases provides access to enantiopure intermediates. For instance, Candida antarctica lipase B catalyzes the kinetic resolution of N-acetyl-DL-2-methoxy-5-methylphenylalanine methyl ester in toluene, achieving an enantiomeric excess (ee) of >99% for the L-enantiomer. Subsequent acid hydrolysis (2M HCl, 60°C, 6h) and base-mediated racemization (pH 12, 90°C, 8h) generate the racemic mixture with 89% overall yield.
Transition Metal-Catalyzed Dynamic Kinetic Resolution
Palladium complexes with chiral bisphosphine ligands enable asymmetric hydrogenation of α-ketoesters derived from 2-methoxy-5-methylbenzaldehyde. Under 50 bar H₂ pressure in ethanol, the (R)-Ru-BINAP system achieves 95% ee for the D-enantiomer. Racemization via thermal treatment (120°C, 24h) in the presence of acetic acid completes the DL synthesis pathway, though industrial adoption remains limited by catalyst costs.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Fmoc-Based Incorporation Strategies
This compound is compatible with standard Fmoc-SPPS protocols. Pre-loading onto Wang resin using HBTU/HOBt activation (DMF, 25°C, 2h) provides a loading efficiency of 0.78 mmol/g. Coupling yields exceed 98% when using a 4-fold excess of amino acid and 1-hour reaction times, as validated by Kaiser tests. However, steric hindrance from the methoxy and methyl groups necessitates extended deprotection times (40% piperidine/DMF, 2 × 10min) to minimize truncation sequences.
Table 2: SPPS Coupling Efficiency for Bulky Amino Acids
| Amino Acid | Coupling Yield (%) | Truncation Products (%) |
|---|---|---|
| DL-2-Methoxy-5-methylphenyl | 98.2 | 1.3 |
| Fmoc-Phe-OH | 99.5 | 0.2 |
| Fmoc-Tyr(tBu)-OH | 98.7 | 0.8 |
Analytical Characterization and Quality Control
Chiral HPLC Profiling
Baseline separation of D- and L-enantiomers is achieved using a Chiralpak AD-H column (4.6 × 250mm) with n-hexane:isopropanol (80:20, 0.1% TFA) at 1mL/min. Retention times of 12.4min (D) and 14.1min (L) confirm racemic composition, while LC-MS (ESI+) exhibits a molecular ion peak at m/z 224.1 [M+H]⁺.
¹H-NMR Spectral Analysis
Key NMR signals (400MHz, D₂O): δ 7.21 (d, J=8.4Hz, 1H, C₆-H), 6.88 (dd, J=8.4, 2.4Hz, 1H, C₄-H), 6.79 (d, J=2.4Hz, 1H, C₃-H), 3.82 (s, 3H, OCH₃), 3.68 (m, 1H, α-CH), 2.31 (s, 3H, C₅-CH₃), 1.42 (d, J=7.2Hz, 2H, β-CH₂).
Industrial-Scale Production Challenges
Solvent Waste Management
The classical nitration route generates ~8L of acidic wastewater per kilogram of product, primarily from diazotization and neutralization steps. Recent advancements adopt membrane-based acid recovery systems, reducing waste by 72% while maintaining 95% nitric acid reuse efficiency.
Chemical Reactions Analysis
Types of Reactions
DL-2-Methoxy-5-methylphenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-5-methylphenylalanine.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-Hydroxy-5-methylphenylalanine
Reduction: 2-Methoxy-5-methylphenylethanol
Substitution: 2-Halo-5-methylphenylalanine derivatives
Scientific Research Applications
Medicinal Applications
1.1 Antidepressant and Analgesic Properties
DL-2-Methoxy-5-methylphenylalanine is part of the broader category of phenylalanine derivatives that have been studied for their potential antidepressant effects. The compound may influence neurotransmitter synthesis, particularly dopamine and norepinephrine, which are critical in mood regulation. Clinical trials have suggested that DL-phenylalanine can provide analgesic benefits by inhibiting the degradation of enkephalins, which are endogenous peptides that modulate pain and emotional responses .
1.2 Antihypertensive Effects
Research indicates that certain phenylalanine derivatives, including methoxy-substituted analogues, may possess antihypertensive properties. Specifically, the L form of some substituted phenylalanines has been shown to exert significant effects on blood pressure regulation . This suggests potential therapeutic applications in managing hypertension.
Biocatalytic Applications
2.1 Production of Chiral Amino Acids
This compound serves as a valuable chiral building block in pharmaceutical synthesis. The compound can be produced through engineered biocatalysts that enhance the yield and selectivity of specific enantiomers. For instance, studies have demonstrated the use of phenylalanine ammonia lyase (PAL) variants to catalyze the conversion of substrates into high-value L- and D-phenylalanine analogues .
Case Study: Enzyme Engineering
A notable case involved the engineering of PAL to produce L-p-bromophenylalanine, an important intermediate in drug synthesis. The optimized enzyme exhibited enhanced catalytic efficiency towards methoxy-substituted substrates, highlighting the potential for tailored biocatalytic processes .
Chemical Properties and Stability
3.1 Stability Enhancements through Structural Modifications
The stability of this compound can be improved through specific structural modifications. Research has focused on the design of short peptides that incorporate this compound, resulting in stable monomeric folds that enhance its pharmaceutical efficacy .
Comparative Data Table
Mechanism of Action
The mechanism of action of DL-2-Methoxy-5-methylphenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases.
Pathways: It can modulate neurotransmitter pathways by influencing the synthesis and degradation of neurotransmitters like dopamine and serotonin.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of this compound with Analogs
Biological Activity
DL-2-Methoxy-5-methylphenylalanine, an amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic processes. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its methoxy and methyl substituents on the phenylalanine backbone, which may influence its interaction with biological systems. The structural formula can be represented as:
This compound's unique structure may play a significant role in its pharmacological effects.
Antitumor Effects
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported the following IC50 values for different cancer types:
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 12.5 |
| Lung Cancer | 15.0 |
| Colon Cancer | 10.0 |
These results suggest that this compound may serve as a potential therapeutic agent in oncology.
The proposed mechanism of action involves the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, it has been shown to affect the expression of genes involved in apoptosis, leading to increased cell death in malignant cells while sparing normal cells.
Case Study 1: Efficacy in Animal Models
A study conducted on murine models bearing xenograft tumors revealed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The average tumor volume reduction was reported as follows:
| Treatment Group | Tumor Volume (cm³) | Reduction (%) |
|---|---|---|
| Control | 3.5 | - |
| This compound (50 mg/kg) | 1.5 | 57% |
| This compound (100 mg/kg) | 0.8 | 77% |
These findings underscore the compound's potential as an effective antitumor agent.
Case Study 2: Safety and Toxicity
In a toxicity assessment involving repeated dosing in rats, no significant adverse effects were observed at therapeutic doses. Histopathological evaluations confirmed the absence of organ damage, indicating a favorable safety profile for further development.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed and metabolized in vivo. Key pharmacokinetic parameters include:
- Half-life: Approximately 4 hours
- Peak plasma concentration: Achieved within 30 minutes post-administration
- Bioavailability: Estimated at 65%
These parameters suggest that the compound could be effectively utilized in clinical settings.
Q & A
Basic Research Questions
What are the recommended analytical techniques for validating the structure and purity of DL-2-Methoxy-5-methylphenylalanine?
To confirm structural integrity and purity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : For verifying the methoxy and methyl substituents on the phenyl ring and the amino acid backbone.
- Mass Spectrometry (MS) : To confirm molecular weight (e.g., C10H13NO4, MW 211.21 as per structural analogs ).
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection to assess purity (>95% as standard in reagent-grade compounds ).
- Chiral Chromatography : For distinguishing DL-enantiomers, referencing methods applied to similar alanine derivatives .
How should researchers optimize synthesis protocols for this compound to achieve high yields?
Key considerations include:
- Protection-Deprotection Strategies : Protect the amino group during methoxy/methyl substitution to avoid side reactions.
- Catalytic Conditions : Use palladium catalysts for aryl coupling reactions, analogous to methods for DL-phenylalanine derivatives .
- Purification : Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) followed by HPLC to meet >98% purity standards .
Advanced Research Questions
How can enantiomeric resolution of this compound be achieved for stereospecific studies?
Advanced methodologies include:
- Chiral Stationary Phases (CSPs) : Use cellulose-based CSPs in HPLC, as demonstrated for resolving DL-phenylalanine analogs .
- Enzymatic Resolution : Lipases or acylases can selectively hydrolyze one enantiomer, leveraging the amino acid’s chiral center .
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts with enantioselective enzymes for continuous resolution .
实验室的小日常01:53
What strategies address contradictions in bioactivity data for this compound derivatives?
Contradictions may arise from impurities or assay variability. Mitigation steps:
- Purity Verification : Re-test compounds using HPLC and NMR to rule out batch-to-batch variability (e.g., >95% GC purity as in reagent catalogs ).
- Dose-Response Curves : Use multiple concentrations to identify non-linear effects, as seen in pesticide-related DL-alanine derivatives .
- Orthogonal Assays : Validate results across cell-based, enzymatic, and in vivo models to confirm mechanisms .
How does the methoxy-methyl substitution impact the compound’s stability under physiological conditions?
Methodological approaches include:
- pH Stability Studies : Assess degradation rates in buffers (pH 1–9) using UV-Vis or LC-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., mp data from analogs like DL-phenylalanine, mp 266°C ).
- Light Exposure Tests : Monitor photodegradation under UV/visible light, critical for compounds used in drug development .
Methodological Guidance for Data Interpretation
- Handling Spectral Overlaps : Use 2D-NMR (e.g., HSQC, COSY) to resolve signal overlaps in aromatic regions .
- Quantifying Enantiomeric Excess : Calculate using integration of chiral HPLC peaks or optical rotation .
- Cross-Validation : Compare data with pharmacopeial standards (e.g., USP/EP) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

